![molecular formula C5H4BrN5 B580417 4-Amino-7-bromoimidazo[2,1-F][1,2,4]triazine CAS No. 1235374-44-3](/img/structure/B580417.png)
4-Amino-7-bromoimidazo[2,1-F][1,2,4]triazine
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Overview
Description
“4-Amino-7-bromoimidazo[2,1-F][1,2,4]triazine” is a chemical compound with the CAS Number: 1235374-44-3 . It has a molecular weight of 214.02 . The IUPAC name for this compound is 7-bromoimidazo[2,1-f][1,2,4]triazin-4-amine .
Synthesis Analysis
The synthesis of 1,2,4-triazine derivatives, which includes “4-Amino-7-bromoimidazo[2,1-F][1,2,4]triazine”, can be achieved via [4 + 2] domino annulation reactions . These strategies exhibit high performance with moderate to high yields, using easily available materials including ketones, aldehydes, alkynes, secondary alcohols, and alkenes .Molecular Structure Analysis
The InChI code for “4-Amino-7-bromoimidazo[2,1-F][1,2,4]triazine” is 1S/C5H4BrN5/c6-3-1-8-5-4(7)9-2-10-11(3)5/h1-2H,(H2,7,9,10) .Physical And Chemical Properties Analysis
“4-Amino-7-bromoimidazo[2,1-F][1,2,4]triazine” is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Plant Protection Products
One of the earliest and most widespread uses of 4-Amino-7-bromoimidazo[2,1-f][1,2,4]triazine lies in the production of plant protection products . These include insecticides, fungicides, plant growth regulators, retardants, and nitrification inhibitors for nitrogen fertilizers. The compound’s unique structure contributes to its effectiveness in safeguarding crops and enhancing agricultural productivity .
Kinase Inhibitors
Pyrrolo[2,1-f][1,2,4]triazine, a closely related fused heterocycle, has gained prominence as an integral part of several kinase inhibitors . These inhibitors play a crucial role in cancer therapy and other diseases by targeting specific kinases involved in cellular signaling pathways. The scaffold of pyrrolo[2,1-f][1,2,4]triazine contributes to the design of potent and selective kinase inhibitors .
Organic Synthesis
4-Amino-7-bromoimidazo[2,1-f][1,2,4]triazine participates in diverse organic synthesis reactions. It undergoes electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization. These transformations allow chemists to create complex molecules and explore new synthetic routes .
Safety And Hazards
Future Directions
The future directions of “4-Amino-7-bromoimidazo[2,1-F][1,2,4]triazine” could be in the field of cancer therapy. Pyrrolo [2,1-f] [1,2,4]triazine, a similar compound, is an integral part of several kinase inhibitors and nucleoside drugs . Therefore, “4-Amino-7-bromoimidazo[2,1-F][1,2,4]triazine” could potentially be used in the development of new kinase inhibitors for cancer treatment .
properties
IUPAC Name |
7-bromoimidazo[2,1-f][1,2,4]triazin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN5/c6-3-1-8-5-4(7)9-2-10-11(3)5/h1-2H,(H2,7,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTGYFIEADAVJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=N1)C(=NC=N2)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromoimidazo[2,1-f][1,2,4]triazin-4-amine |
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